1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with an ethyl group, a nitrofuran moiety, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced via nitration of a furan derivative.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-Ethyl-5-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-5-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
Uniqueness
1-Ethyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitrofuran and pyrazole rings makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
61619-63-4 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-ethyl-5-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O4/c1-2-12-10(7(6-14)5-11-12)8-3-4-9(17-8)13(15)16/h3-6H,2H2,1H3 |
InChI Key |
SBJWGIOBLANAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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